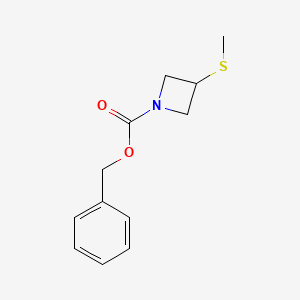
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H15NO2S It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl3-(methylsulfanyl)azetidine-1-carboxylate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzyl3-(methylsulfonyl)azetidine-1-carboxylate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Benzyl3-(methylsulfanyl)azetidine-1-carboxylate: Similar structure but with different substituents on the azetidine ring.
Uniqueness
This compound is unique due to the presence of both a benzyl group and a methylsulfanyl group, which can undergo various chemical transformations. This makes it a versatile compound for use in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
benzyl 3-methylsulfanylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H15NO2S/c1-16-11-7-13(8-11)12(14)15-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
IDSWIHPZNYKRKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















